molecular formula C22H15ClN2O2 B295946 (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one

(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one

Cat. No.: B295946
M. Wt: 374.8 g/mol
InChI Key: KMJSGJVOTPZXIE-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one typically involves the condensation of appropriate benzaldehyde and imidazoline derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the imidazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while reduction may produce reduced imidazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylidene-1-phenyl-2-imidazoline-5-one: Lacks the chlorophenoxy group, which may affect its biological activity and properties.

    4-Benzylidene-1-phenyl-2-(4-methoxyphenoxy)-2-imidazoline-5-one: Contains a methoxy group instead of a chloro group, which can influence its reactivity and applications.

Uniqueness

(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one

InChI

InChI=1S/C22H15ClN2O2/c23-17-11-13-19(14-12-17)27-22-24-20(15-16-7-3-1-4-8-16)21(26)25(22)18-9-5-2-6-10-18/h1-15H/b20-15-

InChI Key

KMJSGJVOTPZXIE-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.